molecular formula C9H9Cl2N3OS B2439273 N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea CAS No. 338412-88-7

N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea

Cat. No.: B2439273
CAS No.: 338412-88-7
M. Wt: 278.15
InChI Key: ZJEXCBOQBXDYQW-LFYBBSHMSA-N
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Description

N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea is a synthetic organic compound characterized by the presence of a thiourea group, a dichlorophenyl ring, and a hydroxy(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea typically involves the reaction of 2,4-dichloroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with formaldehyde and hydroxylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-methylthiourea
  • N-(2,4-dichlorophenyl)-N’-hydroxythiourea
  • N-(2,4-dichlorophenyl)-N’-aminothiourea

Uniqueness

N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea is unique due to the presence of the hydroxy(methyl)amino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3E)-1-(2,4-dichlorophenyl)-3-[[hydroxy(methyl)amino]methylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3OS/c1-14(15)5-12-9(16)13-8-3-2-6(10)4-7(8)11/h2-5,15H,1H3,(H,13,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEXCBOQBXDYQW-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=NC(=S)NC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/C(=S)NC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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